molecular formula C6H6FN3O B8116438 6-Amino-5-fluoronicotinamide

6-Amino-5-fluoronicotinamide

Cat. No.: B8116438
M. Wt: 155.13 g/mol
InChI Key: GTFYUOITKYRPQV-UHFFFAOYSA-N
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Description

6-Amino-5-fluoronicotinamide is a fluorinated derivative of nicotinamide, a form of vitamin B3 This compound is characterized by the presence of an amino group at the 6th position and a fluorine atom at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-fluoronicotinamide typically involves the fluorination of nicotinamide or its derivatives. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent, such as acetonitrile, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-fluoronicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 6-Amino-5-fluoronicotinic acid.

  • Reduction: Reduction reactions can produce this compound derivatives with different functional groups.

Scientific Research Applications

6-Amino-5-fluoronicotinamide has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential effects on cellular processes and enzyme activities.

  • Medicine: It has shown promise in preclinical studies for its antitumor properties and potential use in cancer therapy.

  • Industry: Its derivatives are explored for use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Amino-5-fluoronicotinamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to downstream effects on cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its antitumor properties.

Comparison with Similar Compounds

6-Amino-5-fluoronicotinamide is structurally similar to other fluorinated nicotinamide derivatives, such as 2-Amino-5-fluoronicotinic acid and 5-Amino-2-fluoropyridine its unique combination of an amino group and a fluorine atom at specific positions on the pyridine ring sets it apart

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Properties

IUPAC Name

6-amino-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFYUOITKYRPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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